molecular formula C15H13N3O3S B3037714 (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide CAS No. 556048-19-2

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

Cat. No.: B3037714
CAS No.: 556048-19-2
M. Wt: 315.3
InChI Key: LKZXRCHWZDEVQL-YRNVUSSQSA-N
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Description

(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide is an organic compound that belongs to the class of enamides. Enamides are characterized by the presence of a carbon-carbon double bond conjugated with an amide group. This compound features a cyano group, a dimethoxyphenyl group, and a thiazole ring, making it a molecule of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through a Knoevenagel condensation reaction between a cyanoacetamide and an aldehyde or ketone.

    Introduction of the Thiazole Ring: The thiazole ring can be introduced via a cyclization reaction involving a thioamide and a halogenated compound.

    Methoxylation: The dimethoxyphenyl group can be introduced through a methoxylation reaction using appropriate methoxy reagents.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the phenyl ring.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.

Major Products

    Oxidation: Products may include oxidized derivatives of the thiazole or phenyl ring.

    Reduction: Amines derived from the reduction of the cyano group.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand in catalytic reactions.

Biology

    Biological Activity:

Medicine

    Drug Development: The compound could be explored for its pharmacological properties, such as anti-inflammatory or anticancer activities.

Industry

    Material Science: Possible use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyano and thiazole groups could play crucial roles in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enamide: Lacks the thiazole ring.

    (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamine: Similar structure but with an amine group instead of an amide.

Uniqueness

The presence of both the thiazole ring and the dimethoxyphenyl group in (2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide makes it unique compared to other similar compounds. These structural features may confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

(E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3S/c1-20-12-4-3-10(13(8-12)21-2)7-11(9-16)14(19)18-15-17-5-6-22-15/h3-8H,1-2H3,(H,17,18,19)/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZXRCHWZDEVQL-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
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(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide
Reactant of Route 6
(2E)-2-cyano-3-(2,4-dimethoxyphenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide

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